15,19-Dimethyltritriacontane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

56987-80-5 |

|---|---|

分子式 |

C35H72 |

分子量 |

492.9 g/mol |

IUPAC名 |

15,19-dimethyltritriacontane |

InChI |

InChI=1S/C35H72/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-34(3)32-29-33-35(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |

InChIキー |

LZEZYWWNVXRCEZ-UHFFFAOYSA-N |

正規SMILES |

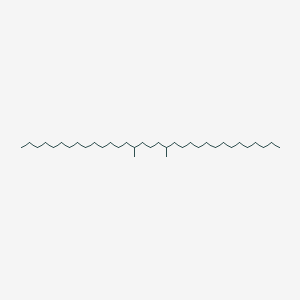

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |

製品の起源 |

United States |

Natural Occurrence and Ecological Distribution of 15,19 Dimethyltritriacontane

15,19-Dimethyltritriacontane is a methyl-branched cuticular hydrocarbon (CHC) that plays a significant role in the chemical communication of several insect species. As a non-volatile, contact pheromone, its primary function is often related to reproductive behaviors, acting as a sex recognition signal or excitant. pageplace.deresearchgate.net Its distribution is specific to certain insect orders, primarily Diptera (true flies) and Hymenoptera (wasps).

The compound has been identified as a key component in the chemical profiles of several ecologically and economically important insects. In the order Diptera, it is notably a component of the female sex pheromone of the stable fly, Stomoxys calcitrans, where it functions as a sex excitant. researchgate.netrsc.orgunl.edu It is also found in the tsetse fly, Glossina morsitans morsitans, where it acts as a contact sex pheromone, crucial for stimulating mating behavior. senasica.gob.mxresearchgate.net

Within the order Hymenoptera, this compound has been identified on the cuticle of the primitively eusocial paper wasp, Polistes metricus. nih.gov In social insects, cuticular hydrocarbons are fundamental for communication, including species and nestmate recognition, and signaling reproductive status. researchgate.net The presence of this compound on P. metricus highlights its role in the complex chemical signaling systems that govern social interactions.

The following table summarizes the documented natural occurrence of this compound in various insect species.

Table 1: Documented Natural Occurrence of this compound This table is interactive. You can sort and filter the data.

| Order | Family | Species | Common Name | Role |

|---|---|---|---|---|

| Diptera | Muscidae | Stomoxys calcitrans | Stable Fly | Sex Excitant Pheromone |

| Diptera | Glossinidae | Glossina morsitans morsitans | Tsetse Fly | Contact Sex Pheromone |

Quantitative and Qualitative Variations in Natural Occurrence

The presence of 15,19-dimethyltritriacontane is not merely a qualitative trait; its concentration and isomeric forms can vary significantly, reflecting different biological and ecological contexts. These variations are crucial for the specificity of chemical signals.

Qualitative variation often manifests as the presence of different isomers of dimethyl-branched alkanes. For instance, studies on various insects frequently report mixtures such as 13,17- and this compound or 13,15/15,17-dimethyltritriacontane. nih.govfrontiersin.org This isomeric complexity can contribute to the species-specificity of a pheromonal blend, allowing insects to distinguish between closely related species. frontiersin.org

Quantitative variations are pronounced and often linked to an insect's social status, reproductive condition, or environment. In the paper wasp Polistes metricus, the abundance of a mixture containing 13,17- and this compound showed significant differences based on the wasps' social context and the time of season. nih.gov Research revealed that the levels of this and other long-chain hydrocarbons were correlated, suggesting a coordinated regulation in response to social and environmental cues. nih.gov Such quantitative shifts in CHC profiles are a known mechanism for signaling dominance and reproductive capacity in social insects. cbi-toulouse.fr

The table below presents data from a study on Polistes metricus, illustrating the quantitative differences in a hydrocarbon cluster that includes this compound among different groups of wasps.

Table 2: Relative Abundance of a Hydrocarbon Cluster in Polistes metricus* This table is interactive. You can sort and filter the data.

| Wasp Group | Mean Relative Abundance (%) | Standard Deviation | Significance (p-value) |

|---|---|---|---|

| Foundress (Pre-worker emergence) | 25.4 | 8.2 | <0.001 |

| Dominant (Post-worker emergence) | 30.1 | 7.5 | <0.001 |

| Subordinate (Post-worker emergence) | 22.8 | 6.9 | <0.001 |

*Cluster includes 13,17- and this compound, among other long-chain CHCs. Data adapted from Toth et al., 2014. nih.gov

Environmental and Genetic Factors Influencing Distribution

Proposed Enzymatic Mechanisms and Precursor Incorporations

The metabolic genesis of this compound and other methyl-branched alkanes begins with the de novo synthesis of fatty acids. usda.gov This process is initiated from acetyl-CoA, with chain elongation occurring via the addition of two-carbon units from malonyl-CoA. The key to forming a branched chain lies in the selective substitution of malonyl-CoA with methylmalonyl-CoA at specific points during the elongation process. annualreviews.orgusda.gov The precursor for the methyl branch, methylmalonyl-CoA, is typically derived from the carbon skeletons of amino acids such as valine, isoleucine, and leucine, or from succinate. usda.gov

For a dimethyl-branched alkane like this compound, this incorporation of methylmalonyl-CoA happens twice during the construction of the fatty acid backbone. A specialized microsomal fatty acid synthase (FAS) is believed to be more efficient than the cytosolic FAS at incorporating these methylmalonyl-CoA units, suggesting a dedicated enzymatic system for producing the precursors to methyl-branched hydrocarbons. annualreviews.orgscienceopen.com

Once the correct length and branched fatty acyl-CoA precursor is synthesized, it undergoes a two-step conversion to the final alkane. oup.com This terminal part of the pathway is thought to occur in the endoplasmic reticulum. oup.com

Reduction: A fatty acyl-CoA reductase enzyme reduces the fatty acyl-CoA to a long-chain fatty aldehyde. oup.com

Decarbonylation: An aldehyde decarbonylase then removes the carbonyl group from the fatty aldehyde, yielding the final alkane, which is one carbon shorter than the fatty acid precursor. oup.comacs.org In insects, this decarbonylation is catalyzed by a P450 enzyme and produces carbon dioxide as a byproduct. acs.orgnih.gov

The entire process is a highly regulated sequence of enzymatic reactions that ensures the precise placement of methyl groups and the final chain length of the hydrocarbon.

| Precursor Molecule | Role in Biosynthesis |

| Acetyl-CoA | Serves as the initial primer for fatty acid synthesis. nih.gov |

| Malonyl-CoA | Provides the two-carbon units for the elongation of the straight-chain portions of the fatty acid backbone. usda.gov |

| Methylmalonyl-CoA | Substituted for malonyl-CoA to introduce the methyl branches at specific positions (C15 and C19) on the carbon chain. annualreviews.orgusda.gov |

| Valine, Isoleucine, Leucine, Succinate | Serve as the metabolic precursors for the carbon skeleton of methylmalonyl-CoA. usda.gov |

Genetic Underpinnings of Branched Alkane Biosynthesis

The biosynthesis of a specific CHC profile is under tight genetic control. The diversity in hydrocarbon chains, including branching and length, is determined by the expression and specificity of several gene families. nih.gov

Fatty Acid Synthases (FAS): Insects possess multiple FAS genes. Studies in cockroaches and houseflies have indicated the presence of both a cytosolic FAS, primarily involved in synthesizing precursors for straight-chain alkanes, and a microsomal FAS. annualreviews.orgscienceopen.com The microsomal FAS is specialized for the synthesis and elongation of methyl-branched fatty acyl-CoAs, showing a higher efficiency in incorporating methylmalonyl-CoA into the growing chain. annualreviews.org This suggests that the genetic basis for producing branched alkanes involves the action of these specialized FAS enzymes.

Elongases: Following the initial synthesis by FAS, a family of fatty acid elongase enzymes is responsible for extending the fatty acyl-CoA chains to their final, very-long-chain lengths (typically >C24). scienceopen.comoup.com The specificity of different elongase enzymes contributes significantly to the diversity of CHC chain lengths observed among and within species. scienceopen.com The regulation of these elongase genes is a key factor in determining the 33-carbon backbone (tritriacontane) of this compound.

Terminal Modification Genes: The final steps are catalyzed by enzymes encoded by distinct genes.

Fatty Acyl-CoA Reductases (FARs): These genes code for the enzymes that reduce the very-long-chain acyl-CoAs to aldehydes. oup.com

Cytochrome P450 Decarbonylases: In insects, the conversion of the aldehyde to an alkane is carried out by a specialized cytochrome P450 enzyme. acs.org Genes from this family are responsible for the terminal decarbonylation step.

The coordinated expression of specific FAS, elongase, and decarbonylase genes ultimately dictates the production of complex, multi-branched hydrocarbons like this compound. researchgate.net

Comparative Biosynthetic Strategies Across Producing Organisms

While the use of fatty acid precursors is a conserved strategy for alkane biosynthesis, the specific enzymatic mechanisms can vary between different classes of organisms. scienceopen.com

Insects vs. Plants and Cyanobacteria: The primary alkane-forming pathway in insects involves the reduction of a fatty acyl-CoA to an aldehyde, followed by decarbonylation. oup.com While plants and cyanobacteria also utilize a similar two-step process, the nature of the second enzyme, the aldehyde decarbonylase, differs significantly. oup.comnih.gov

In insects , the decarbonylase is a P450-type enzyme that yields the alkane and carbon dioxide. acs.orgnih.gov

In plants , the enzyme is an aldehyde decarbonylase that produces carbon monoxide as a byproduct. oup.com

In cyanobacteria , the enzyme is a soluble nonheme di-iron oxygenase, also known as an aldehyde-deformylating oxygenase, which generates formic acid. oup.comacs.org

Insects vs. Collembola (Springtails): Springtails are closely related to insects, but their cuticular chemistry shows notable differences. nih.gov While insects commonly feature methyl branches with 1,5- or 1,7-spacing, the methyl groups in the branched alkanes of springtails are often spaced further apart. nih.gov Furthermore, many springtail species utilize the terpene biosynthetic pathway to produce their major cuticular lipids, a strategy that is rare in insects for this purpose. nih.gov Some springtails do produce hydrocarbons via the fatty acid pathway, but these can include unique structures like cyclopropane (B1198618) rings, which have not been reported in insect CHCs. acs.orgnih.gov This highlights a divergence in the evolutionary strategies for constructing the protective cuticular layer, even among closely related arthropod groups.

Synthetic Methodologies for 15,19 Dimethyltritriacontane and Its Stereoisomers

Total Synthesis Strategies and Stereoselective Approaches

The total synthesis of 15,19-dimethyltritriacontane is characterized by its focus on stereoselectivity. A stereoselective reaction is one that preferentially forms one stereoisomer over others. uwindsor.ca The primary goal is to construct the 35-carbon backbone while precisely setting the three-dimensional arrangement of the two methyl groups. This is crucial as different stereoisomers can exhibit vastly different biological activities.

A highly effective and general strategy for synthesizing chiral branched hydrocarbons involves the use of configurationally pure chiral precursors. nih.govresearchgate.net In the case of this compound, α-methylalkanoic acids of very high optical purity (>99.6%) have been successfully employed as the foundational building blocks. nih.govresearchgate.net

This approach embeds the desired stereochemistry at the beginning of the synthetic sequence. The chiral α-methylalkanoic acids are converted into larger, more complex intermediates that are then coupled to form the final hydrocarbon chain. This method ensures that the stereochemical integrity of the initial precursor is transferred to the final product. The synthesis of various stereoisomers of this compound has been accomplished using this methodology. nih.gov

Table 1: Chiral Precursors and Synthesized Stereoisomers

| Chiral Precursor Used | Target Stereoisomer of this compound | Reference |

|---|---|---|

| Configurationally pure α-methylalkanoic acids | (15R,19R)-15,19-Dimethyltritriacontane | nih.gov |

| Configurationally pure α-methylalkanoic acids | (15S,19S)-15,19-Dimethyltritriacontane | nih.gov |

| Configurationally pure α-methylalkanoic acids | (15R,19S)-15,19-Dimethyltritriacontane | nih.gov |

This table is illustrative of the synthetic strategy. The specific α-methylalkanoic acid precursors would be chosen based on the desired final stereochemistry.

Asymmetric synthesis refers to a reaction or reaction sequence that converts an achiral starting material into a chiral product, resulting in an unequal amount of stereoisomers. uwindsor.ca The use of chiral precursors like α-methylalkanoic acids is a prime example of an asymmetric synthetic route. nih.gov By starting with an enantiomerically pure building block, the entire synthetic pathway is directed towards the formation of a specific stereoisomer of the target molecule. uwindsor.cabeilstein-journals.org

This approach is highly advantageous as it avoids the formation of a racemic or diastereomeric mixture that would require challenging separation later in the synthesis. The methods developed for the synthesis of this compound are noted for their broad applicability in the asymmetric synthesis of other chiral semiochemicals. nih.govresearchgate.net

Convergent and Divergent Synthetic Pathways

For this compound, a logical convergent approach involves:

Fragment A Synthesis: The synthesis of a building block containing the C1 to C17/C18 portion of the molecule, incorporating the chiral center at C15. This would start from an appropriate chiral α-methylalkanoic acid.

Fragment B Synthesis: The independent synthesis of a second building block representing the remainder of the carbon chain, incorporating the chiral center at C19, also derived from a chiral α-methylalkanoic acid.

Coupling: The two fragments are then coupled together using a suitable carbon-carbon bond-forming reaction to yield the full 35-carbon skeleton.

Final Modification: Any remaining functional groups are removed (e.g., through reduction) to give the final alkane.

This convergent method allows for the efficient assembly of the complex structure and facilitates the preparation of all four possible stereoisomers by simply choosing the correct enantiomer for each fragment in the synthetic design.

Optimization of Synthetic Yields and Configurational Purity

Table 2: Summary of Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C35H72 | Target molecule, insect semiochemical |

Advanced Analytical Characterization Techniques for 15,19 Dimethyltritriacontane

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental to isolating 15,19-dimethyltritriacontane from complex hydrocarbon mixtures, which often contain other linear, branched, and cyclic alkanes. The choice of method depends on the complexity of the sample and the required level of detail.

Gas chromatography (GC) is a primary technique for the separation of volatile and semi-volatile hydrocarbons. In the analysis of long-chain alkanes, temperature-programmed GC is employed to facilitate the elution of high-molecular-weight compounds. The retention of a compound on the GC column is a characteristic feature used for its identification.

To standardize retention data across different instruments and conditions, retention indices (RI) are calculated. sigmaaldrich.com This system compares the retention time of the analyte to that of bracketing n-alkane standards. sigmaaldrich.com For branched alkanes like this compound, the retention index is a critical parameter for tentative identification. Research on hydrocarbons from the eggs of the tobacco hornworm (Manduca sexta) identified a gas-liquid chromatography (GLC) peak with an equivalent chain length of 33.4 as containing a mixture of 13,17- and this compound. nih.govresearchgate.net Another study reported a specific retention index for a mixture containing 11,15-, 13,17-, and this compound. scribd.com

| Compound Mixture | Retention Index (RI) / Equivalent Chain Length | GC Column Type | Source |

| 13,17- and this compound | 33.4 (Equivalent Chain Length) | Not Specified | nih.gov, researchgate.net |

| 11,15-, 13,17- and this compound | 3343 | Not Specified | scribd.com |

This table summarizes reported retention data for mixtures containing this compound. The use of retention indices allows for comparison of data across different gas chromatographic systems.

For exceptionally complex hydrocarbon samples where single-dimension GC offers insufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) is the state-of-the-art separation technique. mosh-moah.de GCxGC utilizes two different columns connected by a modulator, providing a much higher peak capacity and structured separation of compound classes. azom.com

In a typical GCxGC setup, a nonpolar column in the first dimension separates hydrocarbons primarily by boiling point, while a more polar column in the second dimension separates them by polarity. mosh-moah.de This results in a two-dimensional chromatogram where chemically similar compounds, such as n-alkanes, iso-alkanes, and cyclo-alkanes, group together in distinct bands. mosh-moah.degcms.cz This structured separation is highly advantageous for identifying isomers in complex mixtures, as compounds with similar mass spectra but different branching structures can be resolved chromatographically. acs.org While individual compound identification can remain a challenge, the ability of GCxGC to group isomers provides a greater level of compositional detail than is possible with other methods. acs.orgacs.org

Spectrometric Methodologies for Structural Elucidation

Following chromatographic separation, mass spectrometry is the definitive technique for the structural elucidation of this compound.

Gas chromatography is most often coupled with a mass spectrometer (GC-MS). Electron ionization (EI) is the most common ionization technique used for this purpose. In EI-MS, the separated molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound (C₃₅H₇₂), the molecular ion (M⁺) peak would be expected at an m/z of 492.9, although it may be weak or absent in the spectra of long-chain alkanes. nist.govlibretexts.org

The most valuable information for identifying branched alkanes comes from the interpretation of the fragmentation pattern. libretexts.org Cleavage of C-C bonds is favored at points of branching because it leads to the formation of more stable secondary or tertiary carbocations.

For this compound, the key structural features are the two methyl groups at positions C15 and C19. The mass spectrum is characterized by diagnostic fragment ions resulting from cleavage at the C-C bonds adjacent to these tertiary carbons. researchgate.net The analysis of these fragmentation pathways allows for the precise localization of the branch points along the alkane backbone.

| Cleavage Site | Fragment 1 (m/z) | Fragment 2 (m/z) | Interpretation |

| C14–C15 | 211 (C₁₅H₃₁) | 281 (C₂₀H₄₁) | Cleavage on the n-tetradecyl side of the C15 branch. |

| C15–C16 | 225 (C₁₆H₃₃) | 267 (C₁₉H₃₉) | Cleavage on the n-propyl side of the C15 branch. |

| C18–C19 | 281 (C₂₀H₄₁) | 211 (C₁₅H₃₁) | Cleavage on the n-propyl side of the C19 branch. |

| C19–C20 | 295 (C₂₁H₄₃) | 197 (C₁₄H₂₉) | Cleavage on the n-tetradecyl side of the C19 branch. |

This table details the expected primary fragment ions from the EI-MS of this compound. The observation of these specific ion pairs is crucial for confirming the positions of the methyl branches at C15 and C19. The analysis is based on established fragmentation rules for long-chain dimethylalkanes. researchgate.net

While this compound is a saturated alkane and thus contains no double bonds, related unsaturated structures (dimethylalkenes) require specific methods to locate the position of the C=C double bond. Mass spectrometry alone often fails to pinpoint double bond locations due to ion migration prior to fragmentation.

A powerful technique to overcome this is chemical derivatization prior to GC-MS analysis. Derivatization with dimethyl disulfide (DMDS) is a well-established method for unambiguously locating double bonds in mono- and polyunsaturated alkenes. nih.govresearchgate.net The DMDS reagent reacts across the double bond to form a 1,2-bis(methylthio) adduct. researchgate.net During subsequent EI-MS analysis, this adduct fragments predictably at the C-C bond between the two sulfur-bearing carbons. The masses of the resulting fragment ions directly reveal the original position of the double bond. nih.gov This approach would be highly effective for characterizing any unsaturated analogs of this compound that might be present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals would be concentrated in the upfield region (typically 0.8-1.5 ppm), which is characteristic of saturated hydrocarbons.

Methyl Protons (CH₃): The protons of the two methyl groups at positions 15 and 19, along with the terminal methyl groups at the ends of the long chain, would produce the most distinct signals. The terminal methyl groups are expected to appear as a triplet around 0.8-0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The protons of the internal methyl groups at C15 and C19 would likely appear as doublets, slightly downfield from the terminal methyls, due to coupling with the methine (CH) proton at their respective positions.

Methylene Protons (CH₂): The numerous methylene groups forming the long aliphatic chain would create a large, complex multiplet signal around 1.2-1.4 ppm.

Methine Protons (CH): The protons on the methine carbons at positions 15 and 19 would be expected to produce a multiplet at a slightly more downfield chemical shift compared to the methylene protons, likely in the range of 1.4-1.6 ppm, due to the branching.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would provide a direct look at the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. oregonstate.edubhu.ac.in

Methyl Carbons (CH₃): The terminal methyl carbons would appear at the most upfield region of the spectrum, typically around 14 ppm. The carbons of the internal methyl groups at C15 and C19 would be found slightly downfield, likely in the 19-23 ppm range.

Methylene Carbons (CH₂): The long chain of methylene carbons would result in a series of signals between approximately 22 and 32 ppm. Carbons closer to the methyl branches or the ends of the chain would have slightly different chemical shifts.

Methine Carbons (CH): The methine carbons at the branch points (C15 and C19) would be the most downfield of the aliphatic carbons, expected to resonate in the 32-38 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ | ~0.85 | Triplet |

| Internal CH₃ (C15, C19) | ~0.90 | Doublet |

| Chain CH₂ | ~1.25 | Multiplet |

| Methine CH (C15, C19) | ~1.50 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ | ~14 |

| Internal CH₃ (C15, C19) | ~20 |

| Chain CH₂ | ~22-32 |

| Methine CH (C15, C19) | ~35 |

Note: The values in the tables are estimates based on general principles for long-chain branched alkanes and may vary from experimental values.

Complementary Spectroscopic and Crystallographic Techniques

Beyond NMR, other analytical methods are vital for a comprehensive characterization of this compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying components in a mixture. It has been instrumental in the identification of this compound in the cuticular hydrocarbon profiles of various insects. oup.comnih.gov In MS, the molecule is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern of long-chain branched alkanes provides clues to the location of the methyl branches.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a saturated alkane like this compound, the IR spectrum is expected to be relatively simple, characterized by absorptions corresponding to C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of C-H stretching in alkanes.

C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring (bending) of CH₂ groups, while a band around 1375 cm⁻¹ is indicative of the symmetric bending of CH₃ groups.

Typical IR Absorption Bands for Long-Chain Alkanes

Table 3: Characteristic Infrared Absorption Frequencies for Long-Chain Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (CH₂, CH₃) | 2850-3000 | Strong |

| C-H Bend (CH₂) | 1450-1470 | Medium |

| C-H Bend (CH₃) | ~1375 | Medium |

Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, obtaining single crystals of long-chain, flexible molecules like this compound suitable for X-ray diffraction can be exceptionally challenging. To date, there is no publicly available crystallographic data for this compound.

Biological and Ecological Functions of 15,19 Dimethyltritriacontane

Role as a Cuticular Hydrocarbon (CHC) Barrier

Cuticular hydrocarbons (CHCs) are a class of lipids found on the epicuticle, the outermost layer of an insect's exoskeleton. These compounds are of paramount importance for insect survival. researchgate.net The primary and most crucial function of this waxy layer is to form a protective barrier that minimizes water loss to the environment. researchgate.netnih.govresearchgate.net

Function in Chemical Communication and Recognition Systems

Beyond their primary protective role, CHCs have evolved to become key mediators of chemical communication. researchgate.net These compounds can act as semiochemicals—information-bearing chemicals—that govern a wide array of interactions between individuals. 15,19-Dimethyltritriacontane has been identified as a significant component in the chemical signaling of several insect orders.

One of the most well-documented roles for this compound is as a sex pheromone, particularly a contact pheromone or sex stimulant that functions at very close range or upon physical contact. esf.edu Research on tsetse flies (Glossina spp.) has been particularly revealing.

Synthetic this compound has been identified as a likely sex pheromone for the tsetse fly Glossina austeni. researchgate.netresearchgate.net In laboratory bioassays, applying this synthetic compound to decoys (such as solvent-washed male flies) elicited copulatory responses from live G. austeni males. researchgate.netiaea.org While it induced a response, it was noted as being suboptimal in Glossina morsitans morsitans, which primarily uses other longer-chain hydrocarbons like 15,19,23-trimethylheptatriacontane as its main sex pheromone. esf.eduresearchgate.net This highlights the specificity of pheromonal signaling. The compound is also noted as a sex excitant in the stable fly, Stomoxys calcitrans. researchgate.net

Table 1: Documented Pheromonal Activity of this compound

| Species | Family | Common Name | Pheromonal Role |

| Glossina austeni researchgate.netpageplace.de | Glossinidae | Tsetse Fly | Contact Sex Pheromone / Sex Stimulant researchgate.netpageplace.de |

| Stomoxys calcitrans researchgate.net | Muscidae | Stable Fly | Sex Excitant researchgate.net |

The unique blend of CHCs on an insect's cuticle serves as a chemical signature, allowing for species recognition, a critical component of reproductive isolation. The specificity of pheromonal systems, as seen in tsetse flies, demonstrates this principle; the differential response of G. morsitans and G. austeni to this compound contributes to preventing inter-species mating. researchgate.net

Further evidence comes from studies on termites. The species Nasutitermes corniger and N. ephratae possess qualitatively identical CHC profiles, both containing this compound. unl.edu However, the relative proportions of this and other hydrocarbons differ significantly between the two species, creating distinct, species-specific chemical signatures that can be used for chemotaxonomic identification. unl.edu Similarly, in paper wasps (Polistes metricus), the isomer blend of 13,17- and this compound is part of a complex profile that shows significant differences among various groups, underlying recognition systems. nih.gov

In social insects such as ants, wasps, and termites, the ability to distinguish nestmates from non-nestmates (foreign intruders) is fundamental to colony integrity and defense. This recognition is primarily mediated by CHC profiles, which function as a shared colony "odor." bioone.orgpsu.edu

This compound and its isomers are found within the complex CHC bouquets of several social insects.

Termites: In Nasutitermes species, this compound is a component of the cuticular profile that defines the colony's chemical signature. unl.edu

Wasps: In the paper wasp Polistes metricus, a mixture containing 13,17- and this compound was identified, and its abundance varied significantly in relation to the wasp's social status (e.g., dominant vs. subordinate), suggesting a role in signaling reproductive hierarchy. nih.gov In the primitively eusocial wasp Ropalidia marginata, the closely related isomer 13,19-dimethyltritriacontane is part of a sexually dimorphic chemical profile involved in mate and nestmate recognition. iiserpune.ac.in

Ants: While direct identification of this compound is less common, closely related branched alkanes are key to recognition cues. For example, in the desert ant Cataglyphis niger, dimethylated tritriacontanes are among the compounds analyzed for their role in mediating tolerance between workers from different nests within the same supercolony. frontiersin.org

Table 2: Presence of this compound or Related Isomers in the CHC Profiles of Social Insects

| Species | Order | Common Name | Identified Compound(s) | Context |

| Nasutitermes corniger unl.edu | Blattodea (Isoptera) | Conehead Termite | This compound | Species Recognition unl.edu |

| Nasutitermes ephratae unl.edu | Blattodea (Isoptera) | Conehead Termite | This compound | Species Recognition unl.edu |

| Polistes metricus nih.gov | Hymenoptera | Paper Wasp | 13,17- and this compound | Reproductive Dominance Signaling nih.gov |

| Cataglyphis niger frontiersin.org | Hymenoptera | Desert Ant | 11,15-dimethyltritriacontane | Nestmate Recognition frontiersin.org |

| Ropalidia marginata iiserpune.ac.in | Hymenoptera | Paper Wasp | 13,19-dimethyltritriacontane | Mate and Nestmate Recognition iiserpune.ac.in |

Parasitoids, particularly wasps that lay their eggs in or on other insects, often rely on chemical cues to locate and identify suitable hosts. wur.nl The CHCs on a host's cuticle can serve as kairomones—chemical signals that benefit the receiver (the parasitoid) at a cost to the emitter (the host). researchgate.net These chemical cues are critical for host selection and can influence the host range of a given parasitoid species. nih.gov

Influence on Mate Choice and Reproductive Isolation

Cuticular hydrocarbons (CHCs), including this compound, play a pivotal role in chemical communication among insects, particularly in the context of mate selection and the establishment of reproductive barriers between species. myrmecologicalnews.orgnih.gov These complex lipid molecules, present on the surface of an insect's exoskeleton, can convey a wealth of information about an individual's species, sex, and reproductive status. myrmecologicalnews.org The specificity of these chemical signals is a key factor in preventing interbreeding between different species, a process known as reproductive isolation. berkeley.edu

In some insect species, this compound has been identified as a component of the sex pheromone blend that mediates courtship and mating behaviors. For instance, while not the primary active compound, synthetic this compound has been shown to induce a suboptimal copulatory response in males of the tsetse fly species Glossina morsitans morsitans. researchgate.net It is considered a likely candidate for a sex pheromone in the related species Glossina austeni. researchgate.net In Glossina pallidipes, a related compound, 15,19-dimethylpentatriacontane, has been identified as a key component of the female's contact sex pheromone, which elicits full copulatory responses from males. researchgate.net

The table below summarizes findings on the role of related dimethylalkanes in the mate choice of Glossina species.

| Species | Compound | Role in Mate Choice |

| Glossina morsitans morsitans | This compound | Induces suboptimal copulatory response in males. researchgate.net |

| Glossina austeni | This compound | Likely candidate for a sex pheromone. researchgate.net |

| Glossina pallidipes | 15,19-Dimethylpentatriacontane | Component of the contact sex pheromone, induces copulatory response. researchgate.net |

| Glossina morsitans morsitans | 15,19,23-Trimethylheptatriacontane | Known component of the female contact sex pheromone. nih.govnih.gov |

Interactions with Symbiotic Microbiota and its Impact on CHC Profiles

The composition of an insect's cuticular hydrocarbon profile is not solely determined by its own genetics but can also be influenced by its symbiotic microbiota. nih.govnih.gov These associated microbes can affect the host's physiology and evolution in numerous ways, including the modification of chemical communication signals. nih.gov This interaction can have significant consequences for mating behavior and reproductive isolation. nih.gov

Studies on the tsetse fly, Glossina morsitans morsitans, have provided evidence for the role of symbiotic bacteria in shaping CHC profiles. nih.govnih.gov When the flies' microbiota was disrupted through antibiotic treatment (specifically with tetracycline), significant changes in their CHC profiles were observed for both males and females. nih.govnih.gov Notably, this treatment led to a reduction in the relative amounts of 15,19,23-trimethyl-heptatriacontane, a known component of the female's contact sex pheromone. nih.govnih.gov This alteration in the CHC profile was correlated with changes in mate choice, as both male and female flies showed a preference for untreated individuals over their tetracycline-treated counterparts. nih.gov These results suggest that the microbiota, particularly the obligate nutritional endosymbiont Wigglesworthia, has an effect on CHC profiles and subsequent mating behavior. nih.gov

Developmental and Ontogenetic Variations in CHC Profiles

The cuticular hydrocarbon profile of an insect is not a static feature but undergoes significant changes throughout its life cycle, a phenomenon known as ontogenetic variation. nih.govresearchgate.net These variations in CHC composition are linked to the different physiological needs and ecological roles of an insect at each developmental stage, from egg to adult. researchgate.netuitm.edu.my Factors such as age, sex, and sexual maturity all contribute to intraspecific variation in CHC profiles. nih.gov

Studies on various forensically important blow fly species, such as Calliphora vomitoria and Chrysomya rufifacies, have demonstrated the potential to distinguish between different developmental stages (egg, larva, pupa, and adult) based on their unique CHC profiles. nih.govresearchgate.net These changes can be both quantitative, involving different relative amounts of the same hydrocarbons, and qualitative, with the appearance or disappearance of certain compounds at different life stages. nih.gov For example, it is well-established that CHC expression changes dramatically between the larval, pupal, and adult stages in several blow fly species. researchgate.net

Age-related changes in CHC profiles are also evident within the adult stage. oup.com In some species, these variations may be associated with the process of cuticle hardening as the insect matures after eclosing from the pupa. oup.com In social insects, such as the eastern subterranean termite (Reticulitermes flavipes), CHC profiles differ between newly differentiated and older reproductive individuals (ergatoids). oup.com These age-dependent variations are likely involved in regulating social interactions, such as caste recognition and age-based division of labor. oup.com

The table below illustrates the documented variations in CHC profiles across different developmental stages in selected insect orders.

| Insect Group | Developmental Stages with Distinct CHC Profiles | Associated Factors |

| Blow flies (e.g., Calliphora, Chrysomya) | Egg, Larva, Pupa, Adult. nih.govresearchgate.net | Species and developmental stage identification. nih.govresearchgate.net |

| Termites (e.g., Reticulitermes) | Workers, Nymphs, Soldiers, Reproductives (newly differentiated vs. old). oup.com | Caste recognition, age-dependent division of labor. oup.com |

| Ants (e.g., Formica, Harpegnathos) | Newly eclosed vs. old workers. oup.com | Age-dependent division of labor. oup.com |

These ontogenetic shifts in CHC profiles underscore the dynamic nature of these chemical signals and their multifunctionality, serving roles in desiccation resistance, chemical communication, and social organization throughout an insect's life. myrmecologicalnews.orgoup.com

Chemical Reactivity, Derivatization, and Structural Modification of 15,19 Dimethyltritriacontane

Functionalization and Selective Chemical Transformations

The direct functionalization of a complex alkane like 15,19-Dimethyltritriacontane is a formidable challenge in synthetic chemistry. Alkanes, often referred to as paraffins (from the Latin parum affinis, meaning "little affinity"), lack functional groups that typically serve as reactive sites. nih.gov The molecule possesses a multitude of C-H bonds that are chemically very similar, making selective transformation of a single site exceptionally difficult.

Recent advances in C-H bond functionalization have provided methods for the selective conversion of some hydrocarbons, but these are often not applicable to long, complex, non-polar chains without a directing group. rsc.orgmdpi.comacs.org Industrial processes for alkane activation, such as catalytic cracking or dehydrogenation, require harsh conditions (high temperatures and pressures) and are generally non-selective, leading to a mixture of products and skeletal rearrangements, which would be unsuitable for the precise modification of a bioactive molecule like a pheromone. nih.gov

The primary approach to creating functionalized versions or derivatives of this compound involves building the molecule from smaller, already functionalized precursors. Synthetic strategies have successfully produced various stereoisomers of the compound by employing chiral building blocks, such as configurationally pure α-methylalkanoic acids, which are then elaborated through a series of reactions to construct the full carbon skeleton. nih.gov This approach bypasses the need to directly functionalize the unreactive alkane backbone.

Table 1: Challenges in the Selective Functionalization of this compound

| Challenge | Description |

|---|---|

| Chemical Inertness | The molecule consists solely of strong, non-polar C-C and C-H single bonds, lacking a reactive center. |

| Lack of Selectivity | The presence of 72 chemically similar C-H bonds makes it difficult to target a single, specific position for transformation. |

| Harsh Reaction Conditions | Traditional methods for activating alkanes (e.g., radical halogenation, high-temperature cracking) are unselective and would degrade the complex molecule. nih.gov |

| Solubility Issues | As a large, non-polar hydrocarbon, its solubility can be limited in the polar solvents often required for certain chemical transformations. |

Oxidative and Reductive Pathways

Oxidative Pathways

The oxidation of alkanes typically proceeds through radical mechanisms that can be difficult to control. While no specific studies detail the direct oxidation of this compound, general principles of alkane chemistry suggest that the tertiary C-H bonds at positions C15 and C19 would be the most susceptible to oxidation due to the relative stability of the resulting tertiary carbon radicals. Controlled oxidation could theoretically introduce hydroxyl or carbonyl groups at these positions.

In nature, the biosynthesis of cuticular hydrocarbons involves an oxidative decarbonylation step, where a P450 enzyme converts a long-chain fatty aldehyde into the corresponding hydrocarbon, demonstrating a biological pathway for modification. pnas.org Furthermore, environmental factors like air and UV radiation can cause oxidative degradation of unsaturated cuticular hydrocarbons, breaking them down into smaller, volatile compounds like aldehydes and carboxylic acids. biorxiv.orgroyalsocietypublishing.orgresearchgate.net While this compound is saturated and thus less susceptible than its unsaturated counterparts, these processes highlight natural oxidative pathways that modify hydrocarbon structures.

Reductive Pathways

As a fully saturated alkane, this compound cannot undergo further reduction without the cleavage of its carbon-carbon bonds, a process known as hydrogenolysis or cracking. Therefore, reductive pathways are not relevant for its modification.

However, reduction is a critical step in the synthesis of this molecule and its analogues. Synthetic routes frequently build the carbon backbone using reactions that generate double or triple bonds (e.g., Wittig or Grignard reactions). The final step in these syntheses is often a catalytic hydrogenation to reduce these unsaturated linkages and yield the final saturated alkane. tandfonline.com

Table 2: Example of a Reductive Step in Branched Alkane Synthesis

| Reaction Step | Precursor | Reagents & Conditions | Product | Purpose |

|---|

| Catalytic Hydrogenation | An unsaturated analogue, e.g., 15,19-Dimethyltritriacontadiene | H₂, Pd/C (Palladium on carbon) or PtO₂ (Platinum oxide) in a suitable solvent (e.g., ethanol, n-hexane) | This compound | To remove C=C double bonds and form the final, saturated alkane structure. tandfonline.com |

Formation of Analogues and Derivatives for Structure-Activity Studies

The primary motivation for synthesizing derivatives and analogues of this compound is to conduct structure-activity relationship (SAR) studies. As a contact sex pheromone, its specific three-dimensional shape, determined by its chain length and the position and stereochemistry of its methyl groups, is crucial for its biological activity. By systematically modifying the structure and observing the effect on insect behavior, researchers can pinpoint the exact molecular features required for pheromonal recognition. researchgate.net

Key findings from such studies on stable flies and related tsetse flies indicate that:

Chain Length and Branch Position are Critical : The biological activity is highly dependent on the total number of carbons in the chain and the precise location of the methyl branches. For example, in the tsetse fly Glossina morsitans morsitans, 15,19,23-trimethylheptatriacontane is the most active component, with 15,19-dimethylheptatriacontane (B15467258) showing reduced activity. nih.govtandfonline.com

Stereochemistry is Important : The synthesis of individual stereoisomers of branched hydrocarbons has been a key strategy. It has been demonstrated that insect chemoreceptors can be highly specific to a single enantiomer or diastereomer of a chiral pheromone. nih.govnih.gov Philip Sonnet's work in 1984 provided a general method to synthesize chiral branched hydrocarbons, including the stereoisomers of this compound, specifically for such biological evaluations. nih.gov

These synthetic efforts have produced a range of analogues to map the structural requirements for eliciting a mating response in various fly species.

Table 3: Selected Branched-Chain Hydrocarbon Pheromones and Their Target Species

| Compound | Structure | Target Insect Species |

|---|---|---|

| This compound | C₃₅H₇₂ | Stomoxys calcitrans (Stable fly) researchgate.net |

| 15-Methyltritriacontane | C₃₄H₇₀ | Stomoxys calcitrans (Stable fly) nih.gov |

| 15,19-Dimethylheptatriacontane | C₃₉H₈₀ | Glossina morsitans morsitans (Tsetse fly) nih.gov |

| 17,21-Dimethylheptatriacontane | C₃₉H₈₀ | Glossina morsitans morsitans (Tsetse fly) nih.gov |

| 15,19,23-Trimethylheptatriacontane | C₄₀H₈₂ | Glossina morsitans morsitans (Tsetse fly) nih.govtandfonline.com |

Theoretical and Computational Investigations of 15,19 Dimethyltritriacontane

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and conformational landscape of large and flexible molecules like 15,19-dimethyltritriacontane. By simulating the atomic motions over time, MD can reveal insights into the molecule's preferred shapes and how it interacts with its environment.

Conformational analysis of this compound would involve identifying the various spatial arrangements of its atoms that arise from rotation around its single carbon-carbon bonds. Due to the long carbon backbone and the two methyl branches, the number of possible conformations is vast. Computational methods can be used to explore this conformational space and identify low-energy, and therefore more probable, conformations. Techniques such as steered molecular dynamics or umbrella sampling could be employed to explore the energy barriers between different conformational states.

The results of such analyses are crucial for understanding the molecule's physical properties, such as its melting point and viscosity, as well as its biological function, where specific conformations may be required for receptor binding.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to illustrate the potential outcomes of a conformational analysis.

| Conformer | Dihedral Angle 1 (C14-C15-C16) | Dihedral Angle 2 (C18-C19-C20) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 0.95 |

| C | 180° (anti) | 60° (gauche) | 0.98 |

| D | 60° (gauche) | 60° (gauche) | 1.95 |

| E | 120° (eclipsed) | 180° (anti) | 5.20 |

Quantum Chemical Calculations of Electronic and Steric Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and steric properties of this compound. Methods such as Density Functional Theory (DFT) are well-suited for molecules of this size.

These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity, while the electrostatic potential map reveals regions of positive and negative charge, which are important for intermolecular interactions.

Steric properties, such as the molecule's size and shape, can also be quantified. These calculations can provide precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Steric hindrance around the methyl branches can be evaluated, which can influence how the molecule packs in a solid or liquid state and how it interacts with other molecules.

Table 2: Calculated Electronic and Steric Properties of this compound This table presents hypothetical data to illustrate the potential outcomes of quantum chemical calculations.

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | 0.05 Debye |

| Molecular Volume | 650 ų |

| Surface Area | 850 Ų |

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico prediction of structure-activity relationships (SAR) is a computational approach used to correlate the chemical structure of a molecule with its biological activity. researchgate.net For this compound, which acts as a contact pheromone, SAR studies could help identify the key structural features responsible for its activity.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent tool in this field. nih.gov These models are mathematical equations that relate a set of molecular descriptors (numerical representations of chemical information) to a biological response. For this compound and its analogs, descriptors could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and topological indices (which describe the branching of the molecule).

Table 3: Hypothetical QSAR Descriptors for this compound and Analogs This table presents hypothetical data to illustrate the types of descriptors used in a QSAR study.

| Compound | Molecular Weight | LogP | Number of Rotatable Bonds | Predicted Activity (pIC50) |

| This compound | 492.97 | 17.5 | 30 | 6.5 |

| 15-Methyltritriacontane | 478.94 | 17.0 | 31 | 5.8 |

| 19-Methyltritriacontane | 478.94 | 17.0 | 31 | 5.9 |

| n-Tritriacontane | 464.92 | 16.5 | 32 | 4.2 |

| 15,20-Dimethyltritriacontane | 492.97 | 17.4 | 30 | 6.1 |

Environmental Dynamics and Biotransformation of 15,19 Dimethyltritriacontane

Microbial Degradation Pathways

The microbial breakdown of 15,19-dimethyltritriacontane is the primary mechanism for its removal from the environment. Due to its high molecular weight and branched structure, its degradation is generally slower than that of linear alkanes of similar chain length. Microorganisms employ several oxidative strategies to initiate the breakdown of such recalcitrant molecules.

The initial and rate-limiting step in the aerobic degradation of alkanes is the introduction of an oxygen atom, typically catalyzed by oxygenase enzymes. For long-chain alkanes like this compound, two main initial oxidation pathways are recognized:

Terminal Oxidation: This pathway involves the oxidation of one of the terminal methyl groups of the alkane. The methyl group is hydroxylated to a primary alcohol, which is subsequently oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units.

Subterminal Oxidation: In this pathway, oxidation occurs at a subterminal carbon atom, leading to the formation of a secondary alcohol. This is then oxidized to a ketone. Further metabolism can proceed via a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester, which is then hydrolyzed to an alcohol and a carboxylic acid. For a dimethyl-branched alkane like this compound, subterminal oxidation can occur on the long chain, but the methyl branches themselves present steric hindrance and may require specific enzymatic machinery to be metabolized.

Diterminal oxidation, where both ends of the alkane chain are oxidized to form a dicarboxylic acid, is another possible, though less common, pathway for long-chain alkanes.

The enzymatic machinery capable of degrading long-chain and branched alkanes is diverse and specialized. Several key enzymes and the genes that encode them have been identified as crucial for the breakdown of compounds structurally similar to this compound.

Alkane Hydroxylases: This is a broad category of enzymes that catalyze the initial hydroxylation of alkanes. For long-chain alkanes, specific types of hydroxylases are required. While the well-studied AlkB monooxygenases are typically involved in the degradation of medium-chain alkanes, other systems are more relevant for larger molecules.

LadA (Long-chain alkane degrading monooxygenase): First characterized in the thermophilic bacterium Geobacillus thermodenitrificans, LadA is a flavin-dependent monooxygenase that has been shown to oxidize n-alkanes with chain lengths from C15 to C36. frontiersin.orghw.ac.uk Given that this compound falls within this range, LadA or homologous enzymes are likely candidates for its initial oxidation.

AlmA (A long-chain alkane monooxygenase): AlmA is another key flavoprotein monooxygenase involved in the degradation of very long-chain n-alkanes (up to C36). nih.gov It has been identified in various bacteria, including Acinetobacter and Alcanivorax. frontiersin.orgnih.gov Recent studies suggest that some AlmA enzymes may function as Baeyer-Villiger monooxygenases, indicating a role in subterminal oxidation pathways. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse superfamily of enzymes, some of which are capable of hydroxylating alkanes. Certain bacterial CYPs, particularly from the CYP153 family, are known to be involved in the terminal oxidation of alkanes. In some bacteria, such as Alcanivorax borkumensis, specific cytochrome P450s are expressed during growth on branched alkanes, suggesting their role in handling these more complex structures. researchgate.net

The subsequent steps of alcohol and aldehyde dehydrogenation are carried out by various alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively, leading to the formation of fatty acids that can be further metabolized.

| Enzyme System | Gene(s) | Function | Substrate Range (Carbon Chain Length) |

| Alkane Hydroxylase (AlkB type) | alkB | Terminal oxidation of medium-chain alkanes | C5-C16 |

| Long-chain alkane monooxygenase | ladA | Terminal oxidation of long-chain alkanes | C15-C36 |

| Long-chain alkane monooxygenase | almA | Oxidation of very long-chain alkanes | >C20 (up to C36) |

| Cytochrome P450 monooxygenase | CYP genes | Terminal and subterminal oxidation of alkanes | Varies, including branched alkanes |

A variety of microorganisms, including bacteria and fungi, have been identified with the ability to degrade long-chain and branched alkanes. These organisms are often isolated from petroleum-contaminated environments.

Alcanivorax: This genus of marine bacteria is renowned for its specialization in degrading hydrocarbons and often becomes dominant in microbial communities after oil spills. frontiersin.org Alcanivorax species possess a competitive advantage due to their ability to efficiently degrade branched alkanes. researchgate.netnih.gov They are known to harbor genes for various alkane hydroxylases, including AlmA and cytochrome P450s, making them strong candidates for the degradation of this compound. frontiersin.orgresearchgate.net

Aspergillus: Several species of this fungal genus, such as Aspergillus flavus and Aspergillus fumigatus, have demonstrated the ability to degrade a wide range of hydrocarbons, including long-chain n-alkanes (C12-C30). nih.govasm.org Fungi often secrete extracellular enzymes that can break down complex substrates. pjoes.com Some studies have identified genes in Aspergillus that are homologous to bacterial long-chain alkane-degrading monooxygenases like LadA. nih.gov

Geobacillus: This genus of thermophilic bacteria includes species like Geobacillus thermodenitrificans, which is capable of degrading long-chain alkanes up to C36. hw.ac.uk The characterization of the LadA enzyme from this bacterium was a significant step in understanding the degradation of high molecular weight alkanes. hw.ac.uk

Other bacterial genera with demonstrated capabilities for degrading long-chain alkanes include Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter.

| Microbial Genus | Type | Key Characteristics |

| Alcanivorax | Bacterium | Marine hydrocarbon-degrading specialist, efficient in degrading branched alkanes. |

| Aspergillus | Fungus | Produces extracellular enzymes, capable of degrading a broad range of hydrocarbons. |

| Geobacillus | Bacterium | Thermophilic, known for the LadA enzyme and degradation of very long-chain alkanes. |

Abiotic Degradation Mechanisms

While microbial degradation is the dominant process, abiotic mechanisms can also contribute to the transformation of this compound in the environment, albeit generally at a much slower rate.

Photolysis: Photodegradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. While direct photolysis of alkanes is limited due to their lack of chromophores that absorb solar radiation, indirect photolysis can occur. In this process, other substances in the environment, such as humic acids or nitrate, absorb light and produce reactive oxygen species (e.g., hydroxyl radicals). These reactive species can then attack the C-H bonds of the alkane, initiating its degradation. The effectiveness of photolysis for a large, saturated molecule like this compound is expected to be low and would primarily occur at the surface of water bodies or on soil surfaces where there is direct exposure to sunlight.

Environmental Persistence and Bioremediation Potential

The environmental persistence of an alkane is influenced by its physical and chemical properties as well as environmental conditions.

Environmental Persistence: this compound is expected to be a highly persistent compound in the environment. Its long carbon chain (35 carbons) and high molecular weight result in very low water solubility and high hydrophobicity. This leads to strong partitioning into organic matter in soil and sediment, reducing its bioavailability to microorganisms. The methyl branches also increase its resistance to microbial attack compared to a linear alkane of the same carbon number. Consequently, its half-life in the environment is likely to be long, potentially on the order of months to years, depending on environmental factors such as temperature, oxygen availability, and the presence of adapted microbial communities.

Bioremediation Potential: Despite its persistence, this compound is biodegradable, which makes bioremediation a viable strategy for cleaning up contaminated sites. Bioremediation approaches can include:

Natural Attenuation: Relying on the intrinsic capabilities of the indigenous microbial populations to degrade the contaminant over time. This is often a slow process for compounds like this compound.

Biostimulation: Enhancing the activity of native microorganisms by adding nutrients (such as nitrogen and phosphorus) and oxygen to overcome environmental limitations.

Bioaugmentation: Introducing specific microorganisms or consortia with known capabilities for degrading long-chain and branched alkanes to the contaminated site. Strains of Alcanivorax, Geobacillus, or specialized consortia could be particularly effective for this purpose.

The low bioavailability of such large, hydrophobic molecules is a major challenge for bioremediation. The use of biosurfactants, which can be produced by some hydrocarbon-degrading microbes, can help to emulsify the alkane and increase its surface area, thereby enhancing its accessibility to microbial cells and enzymes.

Future Research Trajectories and Interdisciplinary Perspectives on 15,19 Dimethyltritriacontane

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of methyl-branched hydrocarbons in insects is a complex process primarily occurring in specialized cells called oenocytes. nih.govpnas.org The pathway is understood to involve the extension of fatty acid precursors, with methyl branches introduced by substituting a methylmalonyl-CoA unit for a malonyl-CoA during chain elongation by fatty acid synthase (FAS) enzymes. pnas.org The resulting very-long-chain fatty acyl-CoAs are then converted to hydrocarbons, likely through a process of reduction and oxidative decarbonylation. researchgate.netpageplace.de

Future research must move from this general model to identifying the specific enzymatic machinery responsible for producing 15,19-Dimethyltritriacontane. Key research objectives include:

Identifying Specific Elongases and Decarbonylases: While general families of these enzymes are known, the specific elongases that extend the fatty acid chain to a 33-carbon backbone and the terminal enzymes that introduce methyl groups at the 15 and 19 positions need to be identified.

Investigating Gene Regulation: Understanding the genetic and hormonal regulation of these biosynthetic pathways is crucial. Research should focus on how environmental cues, developmental stage, or social context trigger the expression of genes involved in the production of this compound.

Utilizing Molecular Tools: Advanced molecular biology techniques, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, can be employed to knock down or knock out candidate genes. nih.govresearchgate.net Observing the resulting changes in the cuticular hydrocarbon profile would provide direct evidence of a specific gene's function in the synthesis of this particular compound.

Advanced Analytical Techniques for In Situ and Spatiotemporal Profiling

Currently, the standard method for analyzing cuticular hydrocarbons (CHCs) involves solvent extraction of the entire insect, followed by gas chromatography-mass spectrometry (GC-MS). nih.gov While powerful, this method provides an averaged profile across the entire body and does not capture the dynamic nature or spatial distribution of these compounds.

Future research should focus on developing and applying advanced analytical techniques to overcome these limitations:

In Situ Analysis: Techniques that can analyze the CHC profile directly on the cuticle of a living insect without extraction are needed. This could involve methods like solid-phase microextraction (SPME) coupled with GC-MS or developing novel mass spectrometry imaging techniques with the resolution to map the distribution of this compound across different body parts.

Spatiotemporal Profiling: It is plausible that the concentration of this compound varies across the insect's body (e.g., antennae, legs, abdomen) and changes over time in response to age, mating status, or environmental conditions. researchgate.net Developing methods for real-time monitoring or time-resolved sampling would provide invaluable insights into its function as a dynamic signal. This could reveal, for example, if it is actively secreted in specific contexts or if its abundance changes following social interactions.

Biotechnological Applications in Semiochemical Production

Many insect semiochemicals, including branched hydrocarbons, are potential tools for integrated pest management, where they can be used in monitoring traps or for mating disruption. Chemical synthesis of complex, multi-chiral molecules like this compound is often difficult and expensive. Biotechnology offers a promising alternative for sustainable and cost-effective production.

Future research in this area should pursue:

Metabolic Engineering in Microorganisms: Once the specific biosynthetic genes for this compound are identified (as per section 11.1), they could be transferred into microbial chassis such as Escherichia coli or Saccharomyces cerevisiae (yeast). These microorganisms could then be engineered to produce the compound through fermentation.

Pathway Optimization: Significant research will be needed to optimize the metabolic pathways in these host organisms to maximize yield. This involves ensuring a sufficient supply of precursors like methylmalonyl-CoA and optimizing the expression levels of the heterologous insect enzymes.

Cell-Free Systems: Another avenue is the development of cell-free enzymatic systems, where the purified biosynthetic enzymes are used to produce the target molecule in a controlled reactor environment. This approach avoids the complexities of maintaining living cells and can lead to higher purity products.

Ecological Implications in Changing Environments and Climate

Cuticular hydrocarbons serve a dual function: preventing desiccation and mediating chemical communication. nih.govresearchgate.net This makes them a critical interface between an insect and its environment. Global climate change, characterized by rising temperatures and altered precipitation patterns, is likely to exert significant selective pressure on CHC profiles.

Key future research questions include:

Plasticity of Production: How does the production of this compound change in response to environmental stressors like temperature and humidity? unlv.edu Studies have shown that CHC profiles can exhibit phenotypic plasticity, but the specific responses of individual dimethyl-alkanes are largely unknown. murraystate.edu

Trade-offs Between Desiccation Resistance and Communication: Changes in the CHC profile that might enhance desiccation resistance (e.g., longer chain lengths, fewer branches) could inadvertently alter the chemical signal, potentially disrupting mate recognition or social cohesion. unlv.edu Research should investigate the potential trade-offs associated with modifying the abundance of this compound in response to climatic variables.

Impact on Interspecific Interactions: If the profile of this compound is altered by climate, it could affect interactions with other species. For instance, a parasitoid that uses this compound as a kairomone for host location might find its host-finding efficiency reduced, with cascading effects on the ecosystem's food web.

Integration of Chemical Ecology, Genomics, and Behavioral Studies

A comprehensive understanding of this compound can only be achieved by integrating multiple scientific disciplines. researchgate.net Isolating the compound and identifying its structure is only the first step; its biological relevance is revealed through its ecological context and the behavioral responses it elicits.

A truly interdisciplinary research program would involve:

Genomics and Gene Expression: Identifying the genes and regulatory networks controlling the production of this compound.

Chemical Ecology: Quantifying the compound in different sexes, species, and social contexts, and under various environmental conditions.

Behavioral Assays: Conducting rigorous behavioral experiments to determine the specific function of the pure, synthesized compound. This involves testing whether it attracts mates, deters rivals, signals fertility, or identifies nestmates. pnas.org

Neuroethology: Investigating how the insect nervous system detects and processes the signal from this compound, from the chemoreceptors on the antennae to the processing centers in the brain.

By combining these approaches, researchers can move from simply cataloging the presence of this compound to fully understanding its biosynthesis, regulation, and its multifaceted role in the intricate lives of insects.

Q & A

Q. Q1: What are the primary analytical methods for confirming the structural identity of 15,19-Dimethyltritriacontane in synthetic or natural samples?

Answer: Structural validation typically involves a combination of mass spectrometry (MS) for molecular weight determination (C₃₅H₇₂, 492.5634 g/mol ) and nuclear magnetic resonance (NMR) spectroscopy to resolve methyl branching at positions 15 and 18. Gas chromatography (GC) coupled with MS can further confirm purity and retention indices compared to known standards. For natural sources like insect pheromones, biological assays (e.g., behavioral responses in tsetse flies ) provide functional validation. Ensure spectral data are cross-referenced with databases such as LMSD for hydrocarbons .

Q. Q2: How should researchers design experiments to synthesize this compound with high stereochemical control?

Answer: Synthesis requires precise alkylation strategies. A stepwise approach includes:

Chain elongation : Use Wittig or Grignard reactions to assemble the hydrocarbon backbone.

Methyl branching : Introduce methyl groups via stereoselective alkylation at positions 15 and 19, employing catalysts like Pd/C or Ni complexes to minimize side products.

Purification : Fractional distillation or preparative GC ensures removal of isomers.

Document reaction conditions (solvent, temperature, catalysts) meticulously to enable reproducibility .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in bioactivity data between synthetic this compound and naturally derived samples?

Answer: Discrepancies may arise from impurities, stereochemical variations, or matrix effects in natural extracts. To address this:

- Comparative analysis : Run parallel GC-MS and bioassays (e.g., contact aphrodisiac assays in tsetse flies ) for synthetic and natural samples.

- Isomer profiling : Quantify minor isomers (e.g., 15,21-dimethyl variants) using high-resolution MS.

- Dose-response studies : Test synthetic purity thresholds (e.g., ≥98%) required to replicate natural pheromone activity.

Statistical tools like ANOVA can identify significant differences in bioactivity .

Q. Q4: What computational methods are suitable for modeling the interaction of this compound with insect olfactory receptors?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are effective. Key steps:

Receptor modeling : Homology model olfactory receptors using templates from related species.

Ligand preparation : Optimize this compound’s 3D structure with tools like Gaussian (DFT calculations).

Binding affinity analysis : Simulate ligand-receptor interactions under physiological conditions (pH, temperature).

Validate predictions with in vitro electrophysiology (e.g., single sensillum recordings) .

Q. Q5: How should researchers design a study to investigate the environmental stability of this compound as a pheromone?

Answer: Adopt a multi-phase approach:

- Phase 1 (Lab) : Accelerated degradation studies under UV light, varying humidity, and temperatures (25–50°C). Monitor degradation products via LC-MS.

- Phase 2 (Field) : Deploy pheromone-laced traps in controlled ecosystems. Quantify residue persistence using GC-MS at intervals (0, 7, 30 days).

- Data integration : Use kinetic models (e.g., first-order decay) to predict half-life. Compare stability with analogs like 15,19-dimethylheptatriacontane .

Methodological and Data Analysis Guidance

Q. Q6: What statistical frameworks are appropriate for analyzing dose-dependent behavioral responses to this compound?

Answer:

- Logistic regression : Model binary responses (e.g., mating initiation vs. no response).

- EC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine effective concentration.

- Error handling : Apply bootstrap resampling for small sample sizes.

Ensure raw data (e.g., response frequencies, exposure times) are archived in standardized formats (e.g., .csv) .

Q. Q7: How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

Answer:

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., GC column type), and environmental controls (e.g., inert atmosphere).

- Supplementary data : Publish NMR/MS spectra, chromatograms, and crystallographic data (if applicable) in repositories like Zenodo.

- Critical milestones : Define yield thresholds (e.g., ≥70%) and purity checkpoints .

Structural and Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。